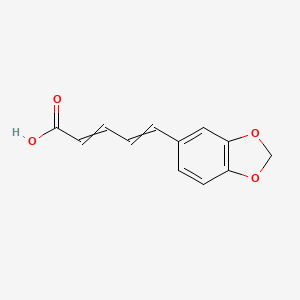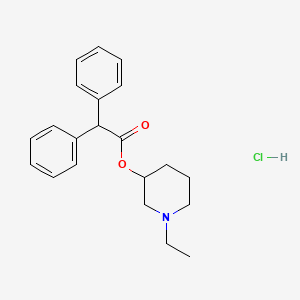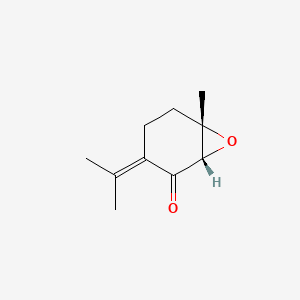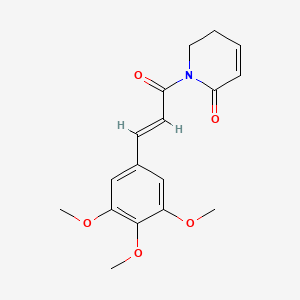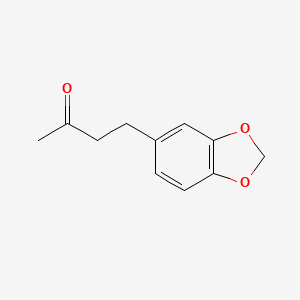
PK11007
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PK11007 is an anti-p53 drug. This compound preferentially decreases viability in p53-compromised cancer cell lines IC50 values for inhibition of proliferation in a panel of 17 breast cell lines by this compound ranged from 2.3 to 42.2 μM. This compound induced apoptosis in p53 mutant cell lines. This compound is a potential approach for treating p53-mutated breast cancer, including the subgroup with TN disease. Note: Many vendors are selling this compound with wrong structure (the product they are selling is actually PK11000).
Applications De Recherche Scientifique
Activité anticancéreuse
PK11007 a été identifié comme un alkylant thiol doux présentant une activité anticancéreuse dans plusieurs lignées cellulaires, en particulier celles avec une mutation compromise de p53 . Il agit par deux voies : dépendante de p53 et indépendante de p53 . Cela fait de this compound un chef de file potentiel pour les médicaments anticancéreux qui ciblent les cellules présentant un p53 non fonctionnel ou une détoxification des espèces réactives de l’oxygène (ROS) altérée dans une grande variété de cellules p53 mutantes .
Réactivation de p53 mutant
This compound a montré la capacité de réactiver p53 mutant. P53 instable a été réactivé par this compound dans certaines lignées cellulaires cancéreuses, conduisant à une régulation à la hausse des gènes cibles de p53 tels que p21 et PUMA . Cela suggère que this compound pourrait être utilisé comme agent thérapeutique pour cibler et réactiver p53 mutant dans les cellules cancéreuses .
Induction de la mort cellulaire
This compound induit la mort cellulaire qui est indépendante de p53 mais dépendante de la déplétion de glutathion et associée à des niveaux très élevés d’espèces réactives de l’oxygène et à l’induction du stress du réticulum endoplasmique (RE) . Cette propriété pourrait être exploitée dans le développement de nouvelles stratégies thérapeutiques pour le traitement du cancer .
Stabilisation de p53
This compound a été trouvé pour stabiliser p53 in vitro par alkylation sélective de deux cystéines exposées en surface sans compromettre son activité de liaison à l’ADN . Cela suggère que this compound pourrait être utilisé pour stabiliser p53 dans les cellules cancéreuses, ce qui pourrait améliorer l’efficacité d’autres traitements anticancéreux .
Traitement du cancer du sein
This compound a été identifié comme un traitement potentiel du cancer du sein, en particulier pour le sous-type triple négatif . Il a été trouvé pour présenter une activité anticancéreuse dans des modèles précliniques de cancer du sein . Des recherches supplémentaires sont nécessaires pour identifier un rôle potentiel de biomarqueur pour p53 mutant dans le cancer du sein .
Ciblage de p53 mutant
This compound est une approche potentielle pour traiter le cancer du sein muté par p53, y compris le sous-type triple négatif . Cela suggère que this compound pourrait être utilisé comme une thérapie ciblée pour les cancers présentant des mutations p53 spécifiques .
Mécanisme D'action
Target of Action
PK11007, also known as 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, primarily targets the p53 protein . The p53 protein is a tumor suppressor that plays a key role in regulating cell cycle arrest, DNA repair, apoptosis, and cell senescence . It is often mutated or inactivated in various human cancers .
Mode of Action
This compound acts as a mild thiol alkylator . It stabilizes p53 via selective alkylation of two surface-exposed cysteines without compromising its DNA binding activity . This action leads to the reactivation of unstable p53 in some cancer cell lines .
Biochemical Pathways
The stabilization of p53 by this compound leads to the up-regulation of p53 target genes such as p21 and PUMA . These genes are involved in cell cycle regulation and apoptosis, respectively . Additionally, this compound induces cell death that is independent of p53 but dependent on glutathione depletion . This action is associated with highly elevated levels of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress .
Pharmacokinetics
The compound’s ability to selectively alkylate cysteines on the p53 protein suggests it is capable of penetrating the cell membrane and interacting directly with intracellular targets .
Result of Action
The action of this compound results in the death of cancer cells , especially those with mutationally compromised p53 . This is achieved through the up-regulation of p53 target genes leading to cell cycle arrest and apoptosis, as well as the induction of ER stress due to increased ROS levels .
Action Environment
The efficacy and stability of this compound can be influenced by the cellular environment. For instance, cells with nonfunctional p53 or impaired ROS detoxification are more susceptible to the anticancer activity of this compound . Additionally, the compound’s action is potentiated by glutathione depletion, suggesting that the redox state of the cell can impact the effectiveness of this compound .
Propriétés
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O3S2/c1-8-21-22-14(26-8)20-13(23)12-11(16)6-18-15(19-12)27(24,25)7-9-2-4-10(17)5-3-9/h2-6H,7H2,1H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZQUWCWXYFPOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

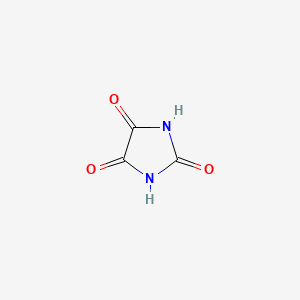

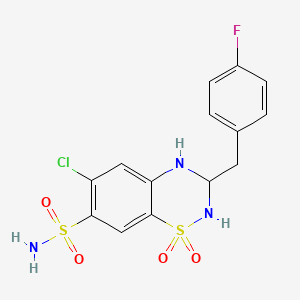
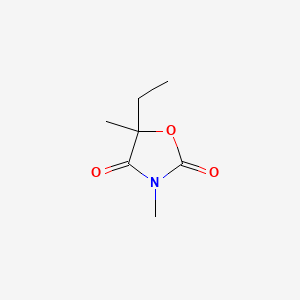
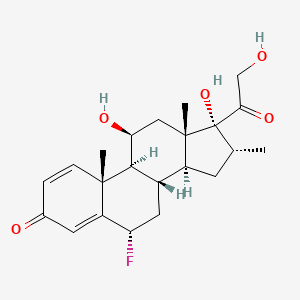
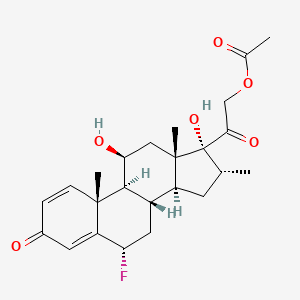
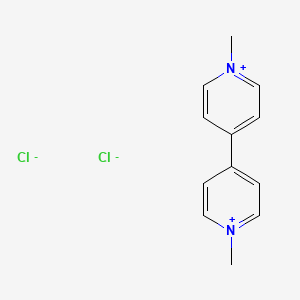
![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1678432.png)
